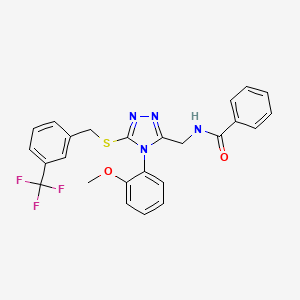

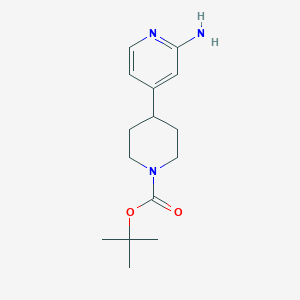

N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as active ingredients in pharmaceuticals .

Molecular Structure Analysis

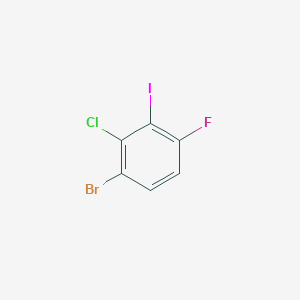

The compound contains several functional groups, including a benzamide group, a methoxyphenyl group, a trifluoromethylbenzyl group, and a triazolyl group. These groups can have significant effects on the compound’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities, revealing moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Nematocidal Activity

A series of novel oxadiazole derivatives containing a thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds demonstrated good activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Antiplasmodial Activities

Investigations into N-acylated furazan-3-amine derivatives have shown activity against strains of Plasmodium falciparum, the causative agent of malaria. These studies reveal the importance of the acyl moiety in determining the activity and cytotoxicity of the compounds, suggesting their potential in anti-malarial therapy (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Antioxidant Activity

A novel benzamide derivative was analyzed both experimentally and theoretically for its antioxidant properties. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure and properties of the compound, demonstrating its potential in antioxidant applications (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Antihyperglycemic Activity

The synthesis of 3-substituted benzylthiazolidine-2,4-diones has been explored for their potential as new antihyperglycemic agents. These compounds have shown promising results in the treatment of diabetes mellitus, marking a significant step forward in the search for effective antidiabetic agents (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Eigenschaften

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N4O2S/c1-34-21-13-6-5-12-20(21)32-22(15-29-23(33)18-9-3-2-4-10-18)30-31-24(32)35-16-17-8-7-11-19(14-17)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMSIXTOPJCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)